N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N7OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.07457917 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of molecules . These molecules are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They are particularly known for their anticancer activity, with some derivatives showing potent cytotoxic activities against breast cancer cells . The primary targets of this compound are believed to be the Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with its targets, PARP-1 and EGFR, inhibiting their activity . PARP-1 is a key protein involved in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells, resulting in cell death . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its inhibition disrupts these processes, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways through its inhibition of PARP-1 and EGFR, respectively . By inhibiting PARP-1, it disrupts the base excision repair pathway, leading to the accumulation of DNA damage . Its inhibition of EGFR disrupts the downstream signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The compound’s action results in the death of cancer cells. It induces apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and the downregulation of the anti-apoptotic gene Bcl2 . It also arrests the cell cycle at the G2/M phase .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(16-9-2-1-3-10-13(9)21-24-20-10)11-6-7-12-17-18-14(8-4-5-8)22(12)19-11/h1-3,6-8H,4-5H2,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUNQWNWUOANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.